3,3',5,5'-Tetramethylbiphenyl

Polymer Science Dielectric Materials Electronic Packaging

3,3',5,5'-Tetramethylbiphenyl features a unique 3,3',5,5'-methylation pattern that leaves para-positions accessible for quantitative KMnO₄ oxidation to biphenyl-3,3',5,5'-tetracarboxylic acid—a tetratopic MOF/COF linker. Unlike 4,4'-dimethylbiphenyl (ditopic) or the isomeric 3,3',4,4'-tetramethylbiphenyl, this C₂-symmetric scaffold delivers higher coordination connectivity, tunable pore architectures, and enhanced steric protection in downstream polyimides (Tg up to 351 °C, Dk 2.54–3.64). Procure this white crystalline solid (mp 48–52 °C) for asymmetric ligand synthesis, electronic encapsulation epoxies, or Cu‑based hydrogen‑storage frameworks.

Molecular Formula C16H18
Molecular Weight 210.31 g/mol
CAS No. 25570-02-9
Cat. No. B1348514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',5,5'-Tetramethylbiphenyl
CAS25570-02-9
Molecular FormulaC16H18
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=CC(=CC(=C2)C)C)C
InChIInChI=1S/C16H18/c1-11-5-12(2)8-15(7-11)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3
InChIKeyCMZYGFLOKOQMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3',5,5'-Tetramethylbiphenyl (CAS 25570-02-9) Procurement Guide: Structural Distinction from Common Analogs


3,3',5,5'-Tetramethylbiphenyl (C₁₆H₁₈, MW 210.32, CAS 25570-02-9) is a C₂-symmetric biphenyl derivative featuring four methyl substituents at the 3, 3', 5, and 5' positions [1]. With a melting point of 48.0–52.0 °C and GC purity specifications typically ≥98.0%, this compound is commercially available as a white to almost white crystalline solid . Unlike the more common 4,4'-dimethylbiphenyl (C₁₄H₁₄, MW 182.26) or the isomeric 3,3',4,4'-tetramethylbiphenyl, this specific methylation pattern confers a distinct substitution geometry with two unsubstituted para-positions (4 and 4'), rendering it a versatile precursor for the synthesis of biphenyl-3,3',5,5'-tetracarboxylic acid linkers and tetramethyl-substituted biphenol ligands .

3,3',5,5'-Tetramethylbiphenyl: Why Isomeric or Mono-Substituted Biphenyls Cannot Substitute


Substitution of 3,3',5,5'-tetramethylbiphenyl with other alkylbiphenyls is scientifically invalid due to the position-dependent steric and electronic effects of its four methyl groups. The 3,5-substitution pattern leaves the para-positions (4,4') unsubstituted and accessible for further functionalization, while the ortho-methyl groups create a sterically encumbered environment that directly influences molecular conformation and reactivity [1]. In contrast, 4,4'-dimethylbiphenyl lacks ortho-substituents and consequently fails to provide the same torsional constraint and steric protection. Similarly, the isomeric 3,3',4,4'-tetramethylbiphenyl—bearing methyl groups at para-relative positions—exhibits a higher melting point of 74–77 °C and a completely different substitution availability [2]. These structural distinctions manifest as quantifiable differences in downstream material properties, including polymer glass transition temperatures, dielectric constants, and catalytic enantioselectivity [3]. Generic substitution without verifying the exact methylation pattern risks altering critical performance metrics by orders of magnitude.

3,3',5,5'-Tetramethylbiphenyl Comparative Performance Data for Informed Scientific Procurement


Polyimide Dielectric Properties: Tetramethylbiphenyl-Based vs. Unsubstituted Biphenyl-Based Systems

Polyimides synthesized from a fluorinated diamine monomer based on the 3,3',5,5'-tetramethylbiphenyl core exhibit dielectric constants ranging from 2.54 to 3.64 at 10 kHz [1]. This compares favorably to typical unsubstituted biphenyl-based aromatic polyimides (e.g., PMDA-ODA, Kapton-type), which generally exhibit dielectric constants in the range of 3.2–3.5 at comparable frequencies. The reduction is attributed to the tetramethyl substitution pattern combined with trifluoromethyl incorporation, which increases free volume and reduces chain packing density [1].

Polymer Science Dielectric Materials Electronic Packaging

Polymer Glass Transition Temperature: Tetramethylbiphenyl-Derived Polyimides vs. Commercial Polyimide Films

Polyimides derived from 4,4'-bis(4-amino-2-trifluoromethylphenoxy)-3,3',5,5'-tetramethylbiphenyl exhibit glass transition temperatures (Tg) ranging from 312 to 351 °C, depending on the dianhydride comonomer employed [1]. This thermal performance substantially exceeds that of many commercial engineering thermoplastics and approaches that of high-end aromatic polyimides, while offering the distinct advantage of organosolubility that enables solution processing—a critical manufacturing benefit not available with traditional insoluble polyimides such as unsubstituted PMDA-ODA.

High-Performance Polymers Thermal Stability Aerospace Materials

Catalytic Ligand Performance: Tetramethylbiphenol-Derived Ligands vs. Non-Ortho-Substituted Analogs

The tetramethyl-substituted biphenol core derived from 3,3',5,5'-tetramethylbiphenyl (via oxidation) serves as a privileged ligand scaffold in asymmetric catalysis. In bimetallic titanium-catalyzed carbonyl-ene reactions, catalysts prepared from 3,3',5,5'-tetramethyl-2,2',6,6'-tetrahydroxy biphenyl (a further oxidized derivative) achieved up to 97.6% enantiomeric excess (ee) and 99% yield [1]. While direct comparative data against less-substituted biphenol ligands under identical conditions is not available in the primary literature, the ortho,ortho'-tetrasubstituted geometry is widely recognized as essential for establishing a chiral pocket that controls substrate approach vectors—a feature absent in non-ortho-substituted or mono-substituted biphenyl derivatives [2].

Asymmetric Catalysis Transition-Metal Catalysis Ligand Design

Developmental Toxicity Profile: 3,3',5,5'-Tetramethylbiphenyl vs. 3,3',4,4'-Tetramethylbiphenyl

In a comparative in vivo mouse study evaluating developmental toxicity, 3,3',4,4'-tetramethylbiphenyl (TMB) and 3,3',5,5'-tetrachlorobiphenyl were administered at 64 mg/kg/day via gavage on gestation days 6–15 [1]. The study reported that neither 3,5-TCB nor TMB (the 3,3',4,4'-isomer) showed indications of maternal or developmental toxicity at 64 mg/kg/day [1]. Note: The original study examined 3,3',4,4'-tetramethylbiphenyl, not the 3,3',5,5'-isomer. The absence of teratogenicity for the tetramethyl-substituted biphenyl class (compared to the pronounced developmental toxicity observed with 3,3',4,4'-tetrachlorobiphenyl, which produced 75% malformed fetuses at 64 mg/kg/day) suggests a class-level safety distinction for methyl-substituted versus chloro-substituted biphenyls [1].

Toxicology Safety Assessment Occupational Health

Electrosynthetic Accessibility: Scalable Synthesis of Tetramethylbiphenol from 3,3',5,5'-Tetramethylbiphenyl Framework

The 3,3',5,5'-tetramethylbiphenyl framework serves as the direct synthetic precursor to 3,3',5,5'-tetramethyl-2,2'-biphenol—an industrially significant ligand building block. Electrochemical dehydrogenative homocoupling of 2,4-dimethylphenol has been successfully scaled to yield up to 62% of the desired biphenol in flow electrolysis cells [1]. In contrast, conventional chemical oxidation methods for synthesizing analogous biphenols (such as unsubstituted 2,2'-biphenol) often require stoichiometric oxidants (e.g., K₃[Fe(CN)₆], FeCl₃) generating substantial waste streams, or rely on transition-metal catalyzed cross-couplings that introduce palladium contamination requiring extensive purification [2]. The electrochemical route eliminates stoichiometric oxidants and precious metal catalysts, enabling a more sustainable and cost-effective manufacturing pathway at kilogram scale [1].

Electrosynthesis Process Chemistry Green Chemistry

3,3',5,5'-Tetramethylbiphenyl: Validated Application Scenarios Based on Comparative Evidence


Synthesis of MOF/COF Organic Linkers via Oxidation to Biphenyl-3,3',5,5'-Tetracarboxylic Acid

The four methyl groups at the 3,3',5,5' positions are quantitatively oxidizable with potassium permanganate to yield biphenyl-3,3',5,5'-tetracarboxylic acid—a tetratopic organic linker for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . This tetracarboxylic acid linker has been employed in Cu(II)-based MOFs demonstrating high-capacity hydrogen adsorption, with pore size and ligand functionalization systematically tunable through the steric constraints imposed by the parent tetramethyl substitution pattern . Unlike linkers derived from 4,4'-dimethylbiphenyl (which yields only a ditopic dicarboxylic acid), the tetracarboxylic acid derived from this compound enables higher coordination connectivity and more complex framework topologies .

High-Performance Polyimide Films for Microelectronics and Flexible Displays

Fluorinated polyimides synthesized from 4,4'-bis(4-amino-2-trifluoromethylphenoxy)-3,3',5,5'-tetramethylbiphenyl exhibit Tg values of 312–351 °C, low dielectric constants (2.54–3.64 at 10 kHz), and low moisture absorption (0.2–1.1 wt%)—properties that collectively enable high-frequency signal integrity and thermal reliability in microelectronic packaging . These polyimides combine the high thermal stability characteristic of aromatic polyimides with organosolubility, enabling cost-effective solution casting and spin-coating processes that are not feasible with traditional insoluble polyimides such as PMDA-ODA (Kapton-type) .

Epoxy Resin Composites for Electronic Encapsulation

4,4'-Diglycidyl(3,3',5,5'-tetramethylbiphenyl) epoxy resin (TMBP) forms composites with epoxidised cresol novolac (ECN) that exhibit high thermal stability, excellent impact properties, and low moisture absorption when cured with aromatic diamines . Dynamic mechanical analysis and SEM confirm the absence of phase separation in ECN/TMBP blends, indicating excellent compatibility and homogeneous network formation—critical for reliable electronic encapsulation where interfacial failure would compromise device longevity .

Privileged Ligand Scaffold for Asymmetric Transition-Metal Catalysis

Oxidation of 3,3',5,5'-tetramethylbiphenyl yields 3,3',5,5'-tetramethyl-2,2'-biphenol, a well-established ligand building block for transition-metal catalysis . This biphenol serves as the foundation for phosphonamidite and phosphite ligands used in copper- and rhodium-catalyzed asymmetric addition reactions . The ortho,ortho'-tetrasubstituted geometry creates a defined chiral pocket essential for achieving high enantioselectivity—demonstrated by the tetrahydroxy derivative achieving up to 97.6% ee in titanium-catalyzed carbonyl-ene reactions . The electrochemical synthetic route to this biphenol has been scaled to kilogram quantities, ensuring industrial accessibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3',5,5'-Tetramethylbiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.